molecular formula C22H19F3N2O4S B11278086 2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11278086
M. Wt: 464.5 g/mol
InChI Key: GENYOWSURHZZSI-UHFFFAOYSA-N
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Description

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of sulfonyl, pyridinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .

Scientific Research Applications

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
  • 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES

Uniqueness

This compound is unique due to the presence of both benzenesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and potential for diverse applications .

Properties

Molecular Formula

C22H19F3N2O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H19F3N2O4S/c1-14-11-15(2)27(21(29)20(14)32(30,31)18-9-4-3-5-10-18)13-19(28)26-17-8-6-7-16(12-17)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)

InChI Key

GENYOWSURHZZSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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